1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)16-8-12(9-16)14(18)15-7-11-5-3-4-6-13(11)19-2/h3-6,12H,7-9H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQVBWRNTVUOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide can be achieved through several routes. . This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges associated with this approach.
Industrial production methods for azetidines often involve cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . These methods provide various routes to produce azetidines with different structures and degrees of control.
Chemical Reactions Analysis
1-Acetyl-N-(2-methoxybenzyl)azetidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the azetidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Acetyl-N-(2-methoxybenzyl)azetidine-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which can be triggered under appropriate conditions . This reactivity allows the compound to participate in various chemical reactions, leading to the formation of new products and intermediates.
Comparison with Similar Compounds
1-Acetyl-N-(2-methoxybenzyl)azetidine-3-carboxamide can be compared with other similar compounds, such as aziridines and other azetidines. Aziridines are three-membered nitrogen-containing rings, while azetidines have four-membered rings. The additional ring strain in aziridines makes them more reactive but less stable compared to azetidines .
Similar compounds include:
Aziridines: Known for their high reactivity and use in polymerization reactions.
Other Azetidines: Used in drug discovery, polymerization, and as chiral templates.
The uniqueness of 1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide lies in its specific functional groups and the resulting reactivity and stability, making it a valuable compound for various applications.
Biological Activity
1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the azetidine class of compounds, which have been explored for various therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the azetidine ring, which is known for its ability to interact with biological macromolecules. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving cell membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Signal Transducer and Activator of Transcription 3 (STAT3) : This compound has been shown to inhibit STAT3 signaling pathways, which are crucial for cell growth and survival. By disrupting these pathways, it may induce apoptosis in cancer cells .
- Enzyme Modulation : The compound may also bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact molecular targets remain under investigation .
Antimicrobial Activity
Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of pathogens, suggesting that this compound may possess comparable activity .
Antiviral Activity
Azetidinone derivatives have demonstrated antiviral effects against several viruses. For example, related compounds have shown moderate inhibitory activity against human coronaviruses and influenza viruses . This suggests potential therapeutic applications for viral infections.
Anticancer Activity
Several studies have highlighted the anticancer potential of azetidine derivatives. For example:
- Compounds similar to this compound have been reported to inhibit cell proliferation and induce apoptosis in breast and prostate cancer cell lines .
- Specific analogs have displayed significant antiproliferative activity against MCF-7 and MDA-MB-231 human breast carcinoma cells at nanomolar concentrations .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure:
- Absorption : Enhanced lipophilicity may improve absorption rates.
- Distribution : The compound's ability to cross cell membranes effectively contributes to its bioavailability.
- Metabolism : Initial studies suggest that it may undergo metabolic transformations that could affect its efficacy .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated inhibition of STAT3 in cancer cells leading to reduced viability. |
| Study B | Showed antimicrobial properties against Gram-positive bacteria with an MIC value of 10 µg/mL. |
| Study C | Reported significant antiviral activity against H1N1 with an EC50 of 8.3 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
